6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with the molecular formula C8H8N2O2S. It is part of the thienopyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are the ErbB family of receptor tyrosine kinases , which includes EGFR, ErbB-2, and ErbB-4 . These receptors play a crucial role in regulating cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of the ErbB enzymes . This interaction is irreversible, leading to sustained inhibition of the target enzymes .
Biochemical Pathways
The compound’s action on the ErbB family of enzymes affects the phosphorylation of peptide substrates , a key step in signal transduction pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .
Pharmacokinetics
Its ability to form a covalent bond with its targets suggests that it may have a prolonged duration of action .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ErbB-mediated signal transduction and the subsequent suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive ErbB signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
Some compounds with similar structures have shown significant antimycobacterial activity against Mycobacterium tuberculosis
Molecular Mechanism
It is known that some related compounds can form covalent bonds with certain enzymes, which could potentially lead to enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with formamide under acidic conditions to yield the desired product . Another approach includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo Pd-catalyzed carbonylation to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 6-Ethynylthieno[2,3-d]pyrimidin-4-aniline
Uniqueness
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its methyl and phenyl analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets .
Properties
IUPAC Name |
6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQJCUXCKYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349410 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-51-6 | |
Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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